4-Amino-5-ethylideneimidazol-2-one is a heterocyclic compound characterized by its imidazole ring structure, which includes an amino group and an ethylidene side chain. This compound has garnered interest in various fields of research due to its potential applications in medicinal chemistry and as a synthetic intermediate.
The compound can be classified under the category of imidazolones, which are known for their diverse biological activities. It is often studied in relation to its structural analogs that exhibit pharmacological properties. The chemical formula for 4-Amino-5-ethylideneimidazol-2-one is , and it is identified by the CAS number 42453-21-4. Its molecular weight is approximately 140.14 g/mol .
The synthesis of 4-Amino-5-ethylideneimidazol-2-one can be achieved through several methods, primarily involving the cyclization of appropriate precursors. One common approach includes:
This multi-step process allows for the precise control of substitution patterns on the imidazole ring, making it versatile for further modifications.
4-Amino-5-ethylideneimidazol-2-one participates in various chemical reactions, including:
These reactions highlight its utility as a building block in organic synthesis.
The mechanism of action for compounds like 4-Amino-5-ethylideneimidazol-2-one often involves:
Research indicates that derivatives of imidazolones may exhibit anti-inflammatory and antimicrobial properties, suggesting potential therapeutic applications .
4-Amino-5-ethylideneimidazol-2-one has several potential applications:
4-Amino-5-ethylideneimidazol-2-one is biosynthesized through specialized enzymatic pathways dependent on the 4-methylideneimidazole-5-one (MIO) prosthetic group. MIO is a highly electrophilic cofactor autocatalytically derived from an internal Ala-Ser-Gly tripeptide sequence within aminomutase enzymes. This cofactor enables the concerted 1,2-amino shift essential for converting substrate α-amino acids into β-amino derivatives, which serve as direct precursors for 4-amino-5-ethylideneimidazol-2-one [1] [4].
The catalytic cycle begins with nucleophilic attack by the substrate’s α-amino group on the MIO’s exocyclic methylidene carbon, forming a covalent amino-MIO adduct. This adduct facilitates the abstraction of the substrate’s β-hydrogen by a conserved active-site tyrosine residue (e.g., Tyr63 in Streptomyces globisporus tyrosine aminomutase, SgTAM), generating an unsaturated intermediate. Subsequent re-addition of the amine at the β-position, followed by hydrolysis, releases the β-amino acid product. Isotopic labeling studies confirm this mechanism involves complete inversion of stereochemistry at the β-carbon [4].
Table 1: Key Precursors and Enzymes in 4-Amino-5-ethylideneimidazol-2-one Biosynthesis
Precursor | Enzyme Class | Catalytic Role | Product |
---|---|---|---|
L-Tyrosine | Tyrosine aminomutase (TAM) | 1,2-amino shift | (S)-β-Tyrosine |
(S)-β-Tyrosine | Cyclase | Ring closure and dehydration | 4-Amino-5-ethylideneimidazol-2-one |
Ala-Ser-Gly tripeptide | Autocatalytic modification | Forms MIO cofactor | Electrophilic MIO group |
This heterocyclic scaffold acts as a biosynthetic intermediate for pharmacologically significant natural products. In the enediyne antibiotic C-1027 pathway (e.g., in Streptomyces globisporus), 4-amino-5-ethylideneimidazol-2-one arises from the cyclization of (S)-β-tyrosine—itself synthesized via MIO-dependent SgTAM. This compound undergoes further enzymatic elaboration to form the imidazolone core of C-1027, which is critical for its DNA-cleaving activity [1] [4].
Additionally, derivatives like imidazo[4,5-b]pyrrolo[3,4-d]pyridines incorporate structural analogs of this scaffold. These are synthesized via reactions between 5-amino-4-cyanoformimidoyl imidazoles and cyanoacetamides, followed by DBU-catalyzed cyclization. Such compounds exhibit potent anticancer activity against renal cell carcinoma (e.g., IC₅₀ = 2.1 μM in A498 cells), underscoring the therapeutic relevance of this biosynthetic lineage [5].
The biosynthesis of 4-amino-5-ethylideneimidazol-2-one shares mechanistic parallels with MIO-dependent catalysis. Both processes involve:
Structural analyses of SgTAM complexed with mechanism-based inhibitors (e.g., α,α-difluoro-β-tyrosine) reveal that the MIO cofactor binds substrates in two distinct orientations. Initial binding places the α-amino group adjacent to MIO’s Re-face, while product-like binding occurs at the Si-face. This dual-face binding necessitates a 180° rotation of the covalent adduct during catalysis, enabling the 1,2-amine migration [4].
Table 2: Active Site Residues in MIO-Dependent Enzymes
Residue | Function | Conservation | Role in Catalysis |
---|---|---|---|
Tyr63 | Proton abstraction/reduction | Universal in aminomutases | Activates β-hydrogen for elimination |
Thr124 | Substrate coordination | Variable | Stabilizes carboxylate group of substrate |
His93 | Hydrogen bonding to phenolic OH | Tyrosine-specific | Positions aromatic substrates |
Tyr415 | Hydrogen bonding to phenolic OH | Tyrosine-specific | Enhances substrate affinity |
Computational modeling of catalytic intermediates docked into SgTAM’s active site further demonstrates that a conserved tyrosine (Tyr63) creates a hydrophobic pocket that orients the substrate. However, kinetic data suggest Thr124 donates the proton for olefin reduction during pyruvate release, rather than Tyr63 [4] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7